![molecular formula C13H12N2O2S B2893745 1-But-2-ynyl-3-prop-2-enylthieno[3,2-d]pyrimidine-2,4-dione CAS No. 2309557-96-6](/img/structure/B2893745.png)
1-But-2-ynyl-3-prop-2-enylthieno[3,2-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-But-2-ynyl-3-prop-2-enylthieno[3,2-d]pyrimidine-2,4-dione” is a complex organic molecule. It contains a thieno[3,2-d]pyrimidine-2,4-dione core, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) with a sulfur atom and two nitrogen atoms in a ring structure . This core is substituted with but-2-ynyl and prop-2-enyl groups.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thieno[3,2-d]pyrimidine-2,4-dione core would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the thieno[3,2-d]pyrimidine-2,4-dione core and the but-2-ynyl and prop-2-enyl groups could make the compound reactive towards certain reagents .Aplicaciones Científicas De Investigación
Photophysical Properties and pH-sensing Applications
Research has identified derivatives of pyrimidine-phthalimide as atypical aggregation-induced emission (AIE) chromophores, demonstrating significant solid-state fluorescence emission and positive solvatochromism. These derivatives, owing to the push-pull electronic effects of substituents on the pyrimidine moiety, exhibit variable red-shifted emission, which is crucial for tuning the photophysical properties of AIE chromophores. The ability of these compounds to undergo reversible protonation, causing dramatic color changes, has been leveraged in developing novel colorimetric pH sensors and logic gates, showcasing their potential in sensing applications (Yan et al., 2017).
Synthetic Methodologies and Intermediates
Advancements in synthetic methodologies have been achieved through microwave-assisted condensation and cyclization processes, facilitating the efficient isolation of intermediates in the synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. This approach underscores the efficiency of modern synthetic techniques in producing key intermediates for further chemical transformations (Davoodnia et al., 2008).
Antiviral Activity
Certain derivatives, particularly those synthesized from guanine analogues like 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, have demonstrated in vitro activity against human cytomegalovirus (HCMV). These findings suggest the potential of thieno[3,2-d]pyrimidine derivatives as antiviral agents, offering a promising avenue for the development of new therapeutics against viral infections (Revankar et al., 1998).
Supramolecular Assemblies
The dihydropyrimidine-2,4-(1H,3H)-dione functionality has been identified as a suitable module for constructing novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies are formed through extensive hydrogen-bonding interactions, highlighting the utility of pyrimidine derivatives in the design of complex molecular architectures (Fonari et al., 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-but-2-ynyl-3-prop-2-enylthieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-3-5-8-14-10-6-9-18-11(10)12(16)15(7-4-2)13(14)17/h4,6,9H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHHBZOOUYFFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(C(=O)N(C1=O)CC=C)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-But-2-ynyl-3-prop-2-enylthieno[3,2-d]pyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


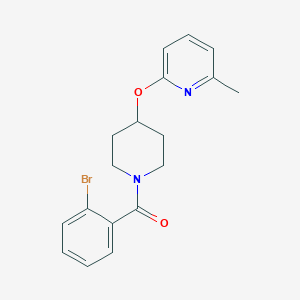
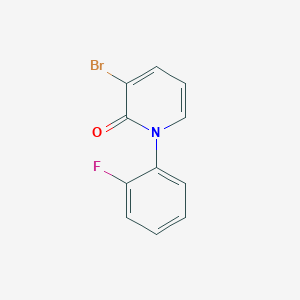
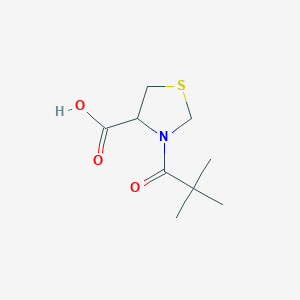
![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2893670.png)
![N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]pentanamide](/img/structure/B2893671.png)
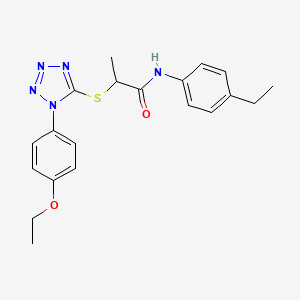
![Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2893675.png)
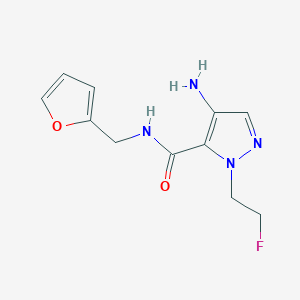
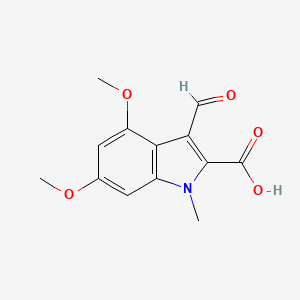
![2-[[6-(1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2893679.png)
![5-((2-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2893680.png)

